molecular formula C9H20FNO B13172343 2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol

2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol

Cat. No.: B13172343
M. Wt: 177.26 g/mol
InChI Key: WXBWPXICKSLHJA-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol is an organic compound that features a unique combination of functional groups, including an amino group, a fluoroethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol typically involves the reaction of 2-fluoroethylamine with 4-methylhexan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-fluoroethyl)-4-methylhexanone.

    Reduction: Formation of 2-amino-2-(2-fluoroethyl)-4-methylhexylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chloroethyl)-4-methylhexan-1-ol
  • 2-Amino-2-(2-bromoethyl)-4-methylhexan-1-ol
  • 2-Amino-2-(2-iodoethyl)-4-methylhexan-1-ol

Uniqueness

2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C9H20FNO

Molecular Weight

177.26 g/mol

IUPAC Name

2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol

InChI

InChI=1S/C9H20FNO/c1-3-8(2)6-9(11,7-12)4-5-10/h8,12H,3-7,11H2,1-2H3

InChI Key

WXBWPXICKSLHJA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CCF)(CO)N

Origin of Product

United States

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